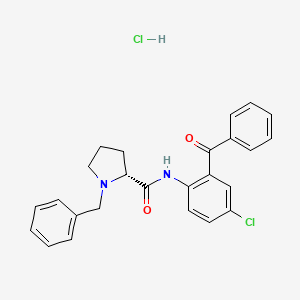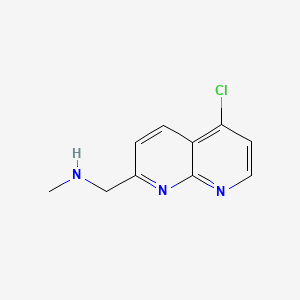
1-(5-Chloro-1,8-naphthyridin-2-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-1,8-naphthyridin-2-yl)-N-methylmethanamine is a chemical compound belonging to the class of 1,8-naphthyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1,8-naphthyridin-2-yl)-N-methylmethanamine typically involves the reaction of 5-chloro-1,8-naphthyridine with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Chloro-1,8-naphthyridin-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial properties against multi-resistant bacterial strains.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-1,8-naphthyridin-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as bacterial enzymes and efflux pumps. The compound can inhibit the activity of these targets, leading to enhanced antibacterial effects. For example, it has been shown to inhibit the NorA efflux pump in bacteria, thereby increasing the intracellular concentration of antibiotics and enhancing their efficacy .
Comparaison Avec Des Composés Similaires
- 7-Acetamido-1,8-naphthyridin-4(1H)-one
- 3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide
Comparison: 1-(5-Chloro-1,8-naphthyridin-2-yl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of the N-methylmethanamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other 1,8-naphthyridine derivatives, it exhibits enhanced antimicrobial activity and potential as an antibiotic-modulating agent .
Propriétés
Formule moléculaire |
C10H10ClN3 |
|---|---|
Poids moléculaire |
207.66 g/mol |
Nom IUPAC |
1-(5-chloro-1,8-naphthyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H10ClN3/c1-12-6-7-2-3-8-9(11)4-5-13-10(8)14-7/h2-5,12H,6H2,1H3 |
Clé InChI |
ZGOHBRLMFHVYBU-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=NC2=NC=CC(=C2C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


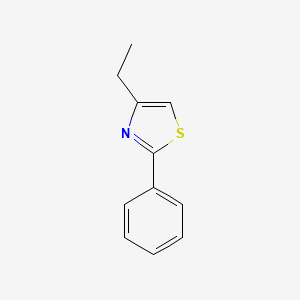
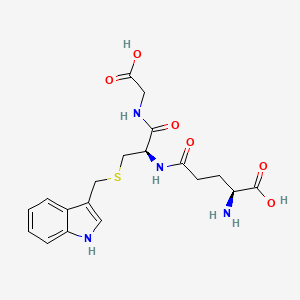

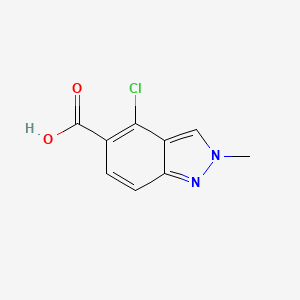
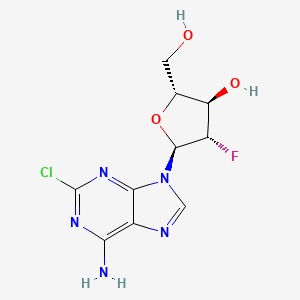
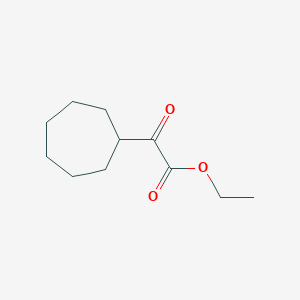
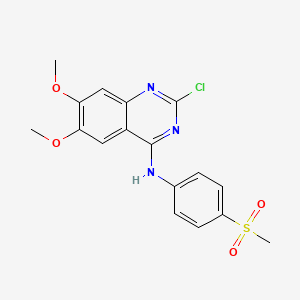
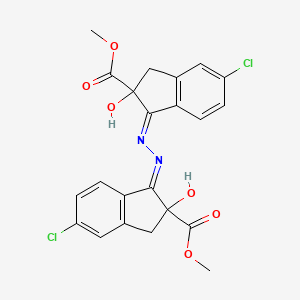
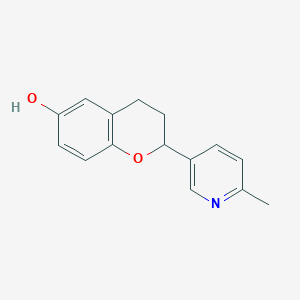
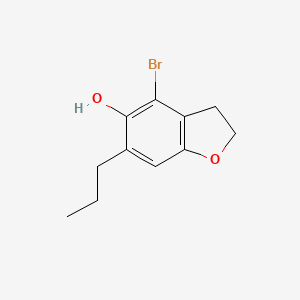
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
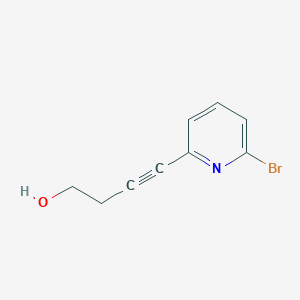
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
